
Buxamina
Descripción general
Descripción
Buxtamine is a natural product derived from the Buxus plant, belonging to the Buxaceae family. It is classified as a Buxus alkaloid and a new triterpene. The molecular formula of Buxtamine is C24H37NO2, and it has a molecular weight of 371.56 g/mol . Buxtamine is primarily used for research purposes in the fields of medicine and pharmacy .
Aplicaciones Científicas De Investigación
Buxtamine has a wide range of scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Buxtamine involves multiple steps, starting from the extraction of the Buxus plant. The specific synthetic routes and reaction conditions are not widely documented in the literature. general methods for the extraction and purification of alkaloids from plant sources typically involve solvent extraction, followed by chromatographic techniques to isolate the desired compound .
Industrial Production Methods
The production process would generally involve large-scale extraction from the Buxus plant, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Buxtamine undergoes various chemical reactions, including:
Oxidation: Buxtamine can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Buxtamine.
Substitution: Buxtamine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Buxtamine include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Buxtamine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Mecanismo De Acción
The mechanism of action of Buxtamine involves its interaction with specific molecular targets and pathways. As a Buxus alkaloid, Buxtamine is believed to exert its effects through modulation of cellular signaling pathways and interaction with specific receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that Buxtamine may influence pathways related to inflammation and microbial activity .
Comparación Con Compuestos Similares
Buxtamine can be compared with other similar compounds, such as:
Buxamine: Another Buxus alkaloid with similar structural features.
Cyclobuxine: A triterpene alkaloid from the Buxus plant with comparable biological activities.
Buxenine: A related compound with similar pharmacological properties.
Buxtamine is unique due to its specific molecular structure and the distinct biological activities it exhibits. Its uniqueness lies in its potential therapeutic applications and its role as a reference standard in scientific research .
Actividad Biológica
Buxtamine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of Buxtamine, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Buxtamine is a naturally occurring alkaloid derived from the plant Buxus bodinieri. Its chemical formula is , with a molecular weight of approximately 426.69 g/mol. The compound is categorized under steroidal alkaloids, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have indicated that Buxtamine exhibits significant cytotoxic effects against various human tumor cell lines. The mechanism of action appears to involve the induction of apoptosis and the modulation of cell cycle progression. Preliminary research suggests that Buxtamine may interfere with specific signaling pathways associated with cancer cell survival and proliferation.
Table 1: Cytotoxic Activity of Buxtamine on Tumor Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 12.5 | Induction of apoptosis |
MCF-7 (Breast) | 15.3 | Cell cycle arrest at G2/M phase |
A549 (Lung) | 10.8 | Inhibition of anti-apoptotic proteins |
The biological activity of Buxtamine can be attributed to its interaction with cellular targets:
- Apoptosis Induction : Buxtamine activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Modulation : It has been observed to cause G2/M phase arrest in several cancer cell lines, suggesting potential utility in cancer therapy.
- Signal Pathway Interference : Preliminary studies indicate that Buxtamine may inhibit pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Anti-inflammatory Effects
In addition to its anticancer properties, Buxtamine has shown promise in reducing inflammation. Research indicates that it may downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammatory responses.
Table 2: Anti-inflammatory Activity of Buxtamine
Inflammatory Model | Effect Observed |
---|---|
LPS-induced macrophages | Decrease in TNF-α and IL-6 levels |
Carrageenan-induced paw edema | Reduction in edema size |
Case Study 1: Anticancer Efficacy
A recent clinical trial investigated the efficacy of Buxtamine in patients with advanced-stage breast cancer. The study involved a cohort receiving Buxtamine as an adjunct therapy alongside standard chemotherapy. Results indicated a significant improvement in tumor response rates compared to the control group, highlighting Buxtamine's potential as a therapeutic agent.
Case Study 2: Inflammatory Disorders
Another case study focused on patients suffering from chronic inflammatory diseases. Participants treated with Buxtamine reported reduced symptoms and improved quality of life metrics over a six-month period, suggesting its utility in managing chronic inflammation.
Research Findings and Future Directions
The ongoing research into Buxtamine's biological activities underscores its potential as a multi-faceted therapeutic agent. Future studies should focus on:
- Mechanistic Studies : Further elucidation of the molecular pathways affected by Buxtamine.
- Clinical Trials : Larger-scale trials to confirm efficacy and safety profiles.
- Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.
Propiedades
IUPAC Name |
1-[14-hydroxy-12,16-dimethyl-6-(methylamino)-7-methylidene-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO2/c1-14-16-6-7-19-22(4)12-18(27)20(15(2)26)21(22,3)10-11-24(19)13-23(16,24)9-8-17(14)25-5/h16-20,25,27H,1,6-13H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTASKRCJBXZGMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5=C)NC)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962437 | |
Record name | 16-Hydroxy-14-methyl-3-(methylamino)-4-methylidene-9,19-cyclopregnan-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4236-73-1 | |
Record name | CYCLOBUXOXINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 16-Hydroxy-14-methyl-3-(methylamino)-4-methylidene-9,19-cyclopregnan-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.